MFCD18319465
Description
Typically, such identifiers correspond to compounds with defined molecular formulas, synthesis pathways, and applications in pharmaceuticals, agrochemicals, or material science. For instance, analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5) exhibit heterocyclic frameworks with halogen substituents, which influence reactivity, solubility, and biological activity . While direct data on MFCD18319465 is absent, methodologies from the literature suggest its characterization would involve:
Properties
IUPAC Name |
2-chloro-4-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSURYLMQGKJETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689116 | |
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-93-0 | |
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 4-(4-hydroxymethylphenyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxymethyl group in 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-Chloro-4-(4-carboxyphenyl)benzoic acid.
Reduction: 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid.
Substitution: 2-Amino-4-(4-hydroxymethylphenyl)benzoic acid.
Scientific Research Applications
2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The benzoic acid moiety can act as a competitive inhibitor for enzymes that utilize similar substrates, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Findings :
Research Insights :
- Green Chemistry : Catalyst reuse (e.g., A-FGO in CAS 1761-61-1 synthesis) reduces waste and cost .
- Safety Profiles : Compounds with H302/H315 warnings (e.g., CAS 1533-03-5) require stringent handling protocols .
Data Tables from Evidence
Table 1 : Physicochemical Properties of Representative Compounds
| Parameter | CAS 918538-05-3 | CAS 1533-03-5 |
|---|---|---|
| LogP | 2.15 (XLOGP3) | 1.64 (MLOGP) |
| TPSA (Ų) | 48.98 | 40.46 |
| Solubility (mg/mL) | 0.24 | 0.687 |
| BBB Permeability | Yes | No |
Table 2 : Synthetic Yields Under Varied Conditions
| Reaction | Catalyst/Reagent | Yield (%) |
|---|---|---|
| Thiouracil synthesis | Pyridine/KSCN | 86.95 |
| Trifluoromethylation | A-FGO catalyst | 98.0 (5 cycles) |
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